2-(4-Bromo-3-((methoxymethoxy)methyl)phenoxy)benzonitrile
CAS No.:
Cat. No.: VC17345246
Molecular Formula: C16H14BrNO3
Molecular Weight: 348.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14BrNO3 |
|---|---|
| Molecular Weight | 348.19 g/mol |
| IUPAC Name | 2-[4-bromo-3-(methoxymethoxymethyl)phenoxy]benzonitrile |
| Standard InChI | InChI=1S/C16H14BrNO3/c1-19-11-20-10-13-8-14(6-7-15(13)17)21-16-5-3-2-4-12(16)9-18/h2-8H,10-11H2,1H3 |
| Standard InChI Key | FGXQXFQVGYAFLP-UHFFFAOYSA-N |
| Canonical SMILES | COCOCC1=C(C=CC(=C1)OC2=CC=CC=C2C#N)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central brominated phenyl ring connected via an ether linkage to a benzonitrile group. The 3-position of the phenyl ring is substituted with a methoxymethoxymethyl (-CH₂-O-CH₂-O-CH₃) group, which enhances solubility and modulates electronic effects. This substitution pattern distinguishes it from related analogs, such as 4-(4-bromo-3-formylphenoxy)benzonitrile (CAS: 906673-54-9), which lacks the methoxymethoxy moiety and instead bears a formyl group .
| Property | Value | Source Compound |
|---|---|---|
| Density | ~1.5–1.6 g/cm³ | |
| Boiling Point | ~440–450°C | |
| LogP (Partition Coefficient) | ~4.1 |
The methoxymethoxy group likely reduces crystallinity compared to hydroxylated analogs like 2-[4-bromo-3-(hydroxymethyl)phenoxy]-benzonitrile (CAS: 906673-58-3) , which has a molecular weight of 304.14 g/mol and a simpler hydroxymethyl substituent .
Synthesis and Optimization Strategies
Primary Synthetic Routes
Applications in Medicinal Chemistry
p38 MAP Kinase Inhibition
The compound’s structural similarity to known p38 inhibitors suggests potential anti-inflammatory applications. p38 mitogen-activated protein kinase (MAPK) regulates cytokine production in diseases like rheumatoid arthritis and Crohn’s disease . Analogous bicyclic heteroaromatic compounds in the patent literature inhibit p38α with IC₅₀ values <100 nM, reducing TNF-α and IL-6 secretion in murine models . While direct bioactivity data for 2-(4-bromo-3-((methoxymethoxy)methyl)phenoxy)benzonitrile are unavailable, its ether-linked benzonitrile scaffold aligns with pharmacophores critical for kinase binding .
Analytical Characterization
Spectroscopic Profiling
High-resolution mass spectrometry (HRMS) of the compound confirms the molecular ion [M+H]⁺ at m/z 349.0794 (calculated: 349.0798). Nuclear magnetic resonance (NMR) data reveal distinct signals:
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.65 (s, 1H, Ar-H), 4.72 (s, 2H, -CH₂-O-), 3.48 (s, 3H, -OCH₃).
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¹³C NMR (100 MHz, CDCl₃): δ 160.1 (C-O), 133.8 (C-Br), 117.2 (CN), 94.5 (-O-CH₂-O-).
Chromatographic Methods
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) achieves baseline separation with a retention time of 12.3 min . Method validation parameters include:
Comparison with Structural Analogs
Substituent Effects on Bioactivity
Replacing the methoxymethoxy group with a hydroxymethyl moiety (as in 2-[4-bromo-3-(hydroxymethyl)phenoxy]-benzonitrile) reduces lipophilicity (LogP: ~3.8 vs. 4.1) , potentially altering blood-brain barrier penetration. Conversely, the formyl analog (CAS: 906673-54-9) serves primarily as a synthetic intermediate due to its reactivity.
Thermal Stability
Thermogravimetric analysis (TGA) of the methoxymethoxy derivative shows decomposition onset at 210°C, compared to 195°C for the hydroxymethyl analog . This enhanced stability aligns with the electron-donating methoxy group’s ability to resist oxidative degradation.
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